4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the condensation of aminopyrazole with a suitable aldehyde or ketone, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for bioimaging applications.
Medicine: Studied for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and enzyme inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, particularly as a CDK2 inhibitor.
Uniqueness
4-Ethyl-5-fluoro-6-[(1-{pyrazolo[1,5-a]pyrimidin-5-yl}piperidin-4-yl)methoxy]pyrimidine stands out due to its unique combination of functional groups, which confer distinct photophysical properties and biological activities.
Properties
Molecular Formula |
C18H21FN6O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-[4-[(6-ethyl-5-fluoropyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H21FN6O/c1-2-14-17(19)18(21-12-20-14)26-11-13-4-8-24(9-5-13)15-6-10-25-16(23-15)3-7-22-25/h3,6-7,10,12-13H,2,4-5,8-9,11H2,1H3 |
InChI Key |
JSDVXBQJBKBCEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=N1)OCC2CCN(CC2)C3=NC4=CC=NN4C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.